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molecular formula C10H11ClO3 B082058 (3,4-Dimethoxyphenyl)acetyl chloride CAS No. 10313-60-7

(3,4-Dimethoxyphenyl)acetyl chloride

Cat. No. B082058
M. Wt: 214.64 g/mol
InChI Key: QBJIMTPENIGDOG-UHFFFAOYSA-N
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Patent
US04604389

Procedure details

Thionyl chloride (600 ml) is added dropwise, with stirring, over a period of 2 hours, to a suspension of 3,4-dimethoxy-phenylacetic acid (549.4 g) in methylene chloride (600 ml). After the development of gas has ended (16 hours) the mixture is refluxed for a further hour. After the highly volatile components have been removed the residue is distilled in vacuo.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
549.4 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH2:15][C:16]([OH:18])=O)[CH:10]=[CH:11][C:12]=1[O:13][CH3:14]>C(Cl)Cl>[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH2:15][C:16]([Cl:3])=[O:18])[CH:10]=[CH:11][C:12]=1[O:13][CH3:14]

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
549.4 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(16 hours)
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for a further hour
CUSTOM
Type
CUSTOM
Details
After the highly volatile components have been removed the residue
DISTILLATION
Type
DISTILLATION
Details
is distilled in vacuo

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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